molecular formula C23H23FN4O4 B12506760 ethyl 4-[({2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetyl)amino]benzoate

ethyl 4-[({2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetyl)amino]benzoate

Cat. No.: B12506760
M. Wt: 438.5 g/mol
InChI Key: SWAQAYSJIHWDMK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1-yl}acetamido)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a pyrimidine ring, which is further substituted with a fluoro-methylphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1-yl}acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-fluoro-3-methylphenylamine and ethyl acetoacetate under acidic or basic conditions.

    Acylation Reaction: The resulting pyrimidine derivative is then subjected to an acylation reaction with ethyl 4-aminobenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro-methylphenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1-yl}acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate: Exhibits similar structural features but with different substituents.

    Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate: Another compound with a benzoate ester and substituted aromatic ring.

Uniqueness

Ethyl 4-(2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1-yl}acetamido)benzoate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro-methylphenyl group, in particular, enhances its potential for specific interactions with biological targets.

Properties

Molecular Formula

C23H23FN4O4

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 4-[[2-[2-(4-fluoro-3-methylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H23FN4O4/c1-4-32-22(31)16-5-7-17(8-6-16)26-20(29)13-28-21(30)12-15(3)25-23(28)27-18-9-10-19(24)14(2)11-18/h5-12H,4,13H2,1-3H3,(H,25,27)(H,26,29)

InChI Key

SWAQAYSJIHWDMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2NC3=CC(=C(C=C3)F)C)C

Origin of Product

United States

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